molecular formula C8H10N4O3 B13688190 1-(5-Methoxy-2-nitrophenyl)guanidine

1-(5-Methoxy-2-nitrophenyl)guanidine

Cat. No.: B13688190
M. Wt: 210.19 g/mol
InChI Key: WUVUUQBZSGNWRO-UHFFFAOYSA-N
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Description

1-(5-Methoxy-2-nitrophenyl)guanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group attached to a methoxy-nitrophenyl ring

Preparation Methods

The synthesis of 1-(5-Methoxy-2-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 5-methoxy-2-nitroaniline with cyanamide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired guanidine derivative . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

1-(5-Methoxy-2-nitrophenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 1-(5-Methoxy-2-aminophenyl)guanidine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen gas with a palladium catalyst for reduction and strong oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Methoxy-2-nitrophenyl)guanidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-2-nitrophenyl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds with biological molecules, influencing their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

1-(5-Methoxy-2-nitrophenyl)guanidine can be compared with other guanidine derivatives such as:

  • 1-(2-Methyl-5-nitrophenyl)guanidine
  • 1-(2-Nitrophenyl)guanidine

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of the methoxy group in this compound makes it unique, potentially enhancing its solubility and interaction with biological targets .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials and therapeutic agents.

Properties

Molecular Formula

C8H10N4O3

Molecular Weight

210.19 g/mol

IUPAC Name

2-(5-methoxy-2-nitrophenyl)guanidine

InChI

InChI=1S/C8H10N4O3/c1-15-5-2-3-7(12(13)14)6(4-5)11-8(9)10/h2-4H,1H3,(H4,9,10,11)

InChI Key

WUVUUQBZSGNWRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])N=C(N)N

Origin of Product

United States

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